Differential Association with Type 2 Diabetes Risk: 8,12-iso-iPF2α-VI vs. iPF2α-III
In a prospective cohort study of incident type 2 diabetes, baseline urinary levels of four F2-isoprostanes were assayed. 8,12-iso-iPF2α-VI demonstrated a null association with future diabetes risk, with an adjusted odds ratio of 0.91 (95% CI: 0.72–1.12) [1]. In stark contrast, iPF2α-III (8-iso-PGF2α) showed a strong and significant inverse association with a 48% risk reduction per standard deviation increase (adjusted OR = 0.52; 95% CI: 0.39–0.67) [1]. This differential association highlights that these isoprostanes capture distinct biological phenomena and cannot be used interchangeably for risk stratification.
| Evidence Dimension | Association with incident type 2 diabetes risk (Adjusted Odds Ratio) |
|---|---|
| Target Compound Data | 0.91 (95% CI: 0.72–1.12) |
| Comparator Or Baseline | iPF2α-III: 0.52 (95% CI: 0.39–0.67) |
| Quantified Difference | Odds Ratio difference of 0.39; 8,12-iso-iPF2α-VI shows no significant association while iPF2α-III shows a strong inverse association. |
| Conditions | Prospective cohort study (n=852); baseline urine samples quantified by LC-MS/MS [1] |
Why This Matters
For researchers developing predictive biomarkers for metabolic disease, selecting the correct isoprostane standard is critical. 8,12-iso-iPF2α-VI is not a surrogate for the more established iPF2α-III in this context.
- [1] Il'yasova, D., et al. (2012). Urinary F2-isoprostanes as a biomarker of reduced risk of type 2 diabetes. Diabetes Care, 35(1), 173-174. DOI: 10.2337/dc11-1502 View Source
